molecular formula C14H18ClNO5S B5343083 1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B5343083
M. Wt: 347.8 g/mol
InChI Key: OOBTXEUBCOLUJT-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-4-ethoxyphenyl

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBTXEUBCOLUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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